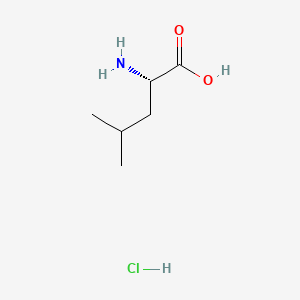

Clorhidrato de L-Leucina

Descripción general

Descripción

L-Leucine hydrochloride is a fluorogenic peptidyl substrate for leucine aminopeptidase, an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .

Synthesis Analysis

The synthesis of L-Leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group as well as at C-3 and C-4 has been described . In all three methods, the stereogenic centre at C-2 was created with total stereocontrol via a one-pot, two-enzyme catalysed procedure involving hydrolysis and reductive amination of a 2-keto ester . Leucine dehydrogenase (LDH) is a NAD+ -dependent oxidoreductase, which can selectively catalyze α-keto acids to obtain α-amino acids and their derivatives .

Molecular Structure Analysis

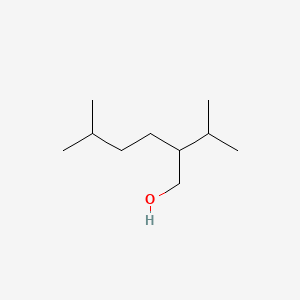

Leucine is an α-amino acid, meaning it contains an α-amino group (which is in the protonated −NH3+ form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain isobutyl group, making it a non-polar aliphatic amino acid . The molecular weight of L-Leucine methyl ester hydrochloride is 181.66 .

Chemical Reactions Analysis

Protonation of leucine-NCA by HCl results in the formation of leucine chloride hydrochloride .

Physical and Chemical Properties Analysis

Leucine sublimes at 180-188o/0.3mm with 99.1% recovery . The physicochemical properties of amino acids are influenced by various interactions like ion–ion, ion–solvent, solute–solvent interactions, etc .

Aplicaciones Científicas De Investigación

Salud cardiovascular

El clorhidrato de L-Leucina se ha estudiado por sus beneficios potenciales para la salud cardiovascular, particularmente en la mejora de la función diastólica en la insuficiencia cardíaca con fracción de eyección preservada (HFpEF). Se demostró que la suplementación con L-Leucina mejoró la función diastólica y disminuyó los procesos de remodelado en un modelo de rata de HFpEF .

Regulación metabólica

La investigación ha indicado que la L-Leucina puede activar la vía de la diana mamífera de la rapamicina (mTOR), que juega un papel crucial en la regulación del metabolismo. Esta activación tiene implicaciones para el tratamiento de la obesidad y la diabetes mellitus, ya que afecta la ingesta de alimentos, el equilibrio energético y la homeostasis de la glucosa .

Mecanismo De Acción

Target of Action

The primary target of L-Leucine hydrochloride is the mechanistic target of rapamycin (mTOR), a serine-threonine protein kinase that regulates protein biosynthesis and cell growth .

Mode of Action

L-Leucine hydrochloride interacts with its target, mTOR, by acting as an activator. This interaction stimulates myofibrillar muscle protein synthesis . Furthermore, L-Leucine hydrochloride can be taken up into cells via the l-type amino acid transporter (LAT1) and organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Biochemical Pathways

L-Leucine hydrochloride is involved in multiple biochemical pathways. It is initially catalyzed by the branched-chain amino acid aminotransferase enzyme, producing α-ketoisocaproate (α-KIC). α-KIC is mostly metabolized by the mitochondrial enzyme branched-chain α-ketoacid dehydrogenase, which converts it to isovaleryl-CoA . These pathways converge with other catabolic routes, generating acetoacetate and acetyl-CoA as its final products .

Pharmacokinetics

As an essential amino acid, it is commonly found as a component of total parenteral nutrition

Result of Action

The action of L-Leucine hydrochloride leads to the regulation of blood-sugar levels, the growth and repair of muscle tissue (such as bones, skin, and muscles), growth hormone production, wound healing, and energy regulation . It also assists in the prevention of the breakdown of muscle proteins that sometimes occur after trauma or severe stress .

Action Environment

The action, efficacy, and stability of L-Leucine hydrochloride can be influenced by various environmental factors. For instance, dietary sources of L-Leucine hydrochloride include foods that contain protein, such as meats, dairy products, soy products, and beans and other legumes . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

L-Leucine hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it stimulates protein synthesis by activating the mTORC1 signaling pathway . This regulation links the cellular nutrient status to the control of cell growth .

Cellular Effects

L-Leucine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it is a potent stimulator of mTORC1, which boosts cell growth and proliferation in response to nutrient availability and hormone-dependent signals that promote cell division .

Molecular Mechanism

The molecular mechanism of L-Leucine hydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it blocks the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 .

Dosage Effects in Animal Models

The effects of L-Leucine hydrochloride vary with different dosages in animal models. It has been shown to regulate animal growth and development

Metabolic Pathways

L-Leucine hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is part of the branched-chain amino acids catabolic pathway, generating acetoacetate and acetyl-CoA as its final products .

Transport and Distribution

L-Leucine hydrochloride is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, it is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .

Propiedades

IUPAC Name |

(2S)-2-amino-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZZNHPZEPVUQK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226904 | |

| Record name | Leucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-84-9 | |

| Record name | L-Leucine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-leucine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39KV97633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

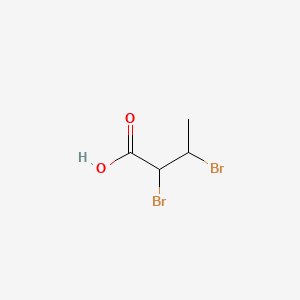

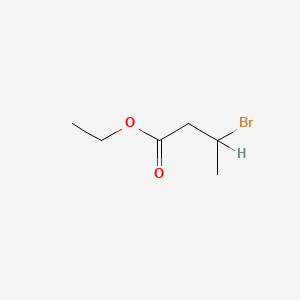

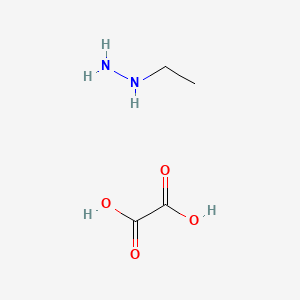

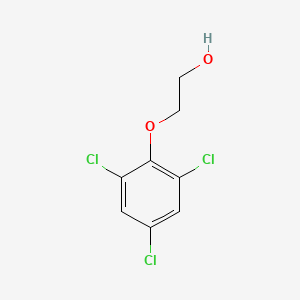

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)

![Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1584230.png)